molecular formula C18H16N2O5S2 B3396074 (E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1005957-99-2

(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B3396074
CAS No.: 1005957-99-2
M. Wt: 404.5 g/mol
InChI Key: ATZMSSBWAOSPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring:

  • A benzo[d]thiazole core fused with a benzene and thiazole ring.
  • An (E)-imino group at position 2, substituted with a 2-(thiophen-2-yl)acetyl moiety.
  • A 3-(2-methoxy-2-oxoethyl) side chain and a methyl ester at position 4.

Properties

IUPAC Name

methyl 3-(2-methoxy-2-oxoethyl)-2-(2-thiophen-2-ylacetyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-24-16(22)10-20-13-6-5-11(17(23)25-2)8-14(13)27-18(20)19-15(21)9-12-4-3-7-26-12/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZMSSBWAOSPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Features Biological Activities
(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate N/A C₁₈H₁₇N₃O₅S₂ Thiophen-2-yl acetyl imino, methoxy-oxoethyl, methyl ester Sulfur-rich aromatic substituent; moderate polarity Potential anticancer, antimicrobial
(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate 955630-57-6 C₁₇H₁₅N₃O₆S 5-Methylisoxazole-3-carbonyl imino Oxygen-nitrogen heterocycle; higher metabolic stability Anticancer, anti-inflammatory
Ethyl 2-[5-chloro-thiophene-carbonyl]imino-benzothiazole 83846–92–8 C₁₄H₁₁ClN₂O₂S₂ Chlorinated thiophene carbonyl imino Electron-withdrawing Cl enhances reactivity; potential toxicity Antimicrobial, enzyme inhibition
Ethyl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate N/A C₁₇H₁₆FN₃O₃S Fluoro-methoxyphenyl, imidazo-thiazole core Fluorine improves bioavailability; fused imidazole-thiazole Anticancer (DNA intercalation)
6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine N/A C₁₀H₁₁ClN₂OS Methoxyethyl side chain, Cl at position 6 Enhanced solubility; moderate bioactivity Neuroprotective, antifungal

Structural and Electronic Differences

Thiophene vs. Isoxazole Substituents: The thiophene group in the target compound enables π-π stacking interactions with biological targets, while the isoxazole in CAS 955630-57-6 offers metabolic stability due to its oxygen-nitrogen ring .

Side Chain Variations :

  • The methoxy-oxoethyl group in the target compound balances hydrophilicity and lipophilicity, aiding membrane permeability.
  • Methoxyethyl in CAS 6-chloro derivatives improves solubility compared to simpler alkyl chains .

Core Modifications :

  • Imidazo-thiazole derivatives (e.g., ) exhibit fused rings, increasing planar surface area for DNA intercalation in cancer research .

Physicochemical Properties

Property Target Compound CAS 955630-57-6 CAS 83846–92–8
Molecular Weight ~437.5 g/mol 389.38 g/mol 358.88 g/mol
LogP (Predicted) ~2.1 ~1.8 ~3.0
Solubility Moderate in DMSO High in polar solvents Low (hydrophobic Cl)
  • Lower molecular weight (CAS 955630-57-6) correlates with better bioavailability.
  • Chlorine in CAS 83846–92–8 increases LogP, reducing aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.